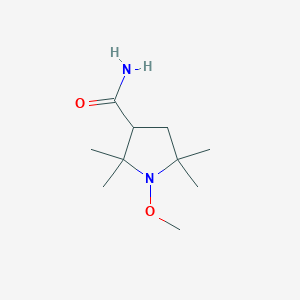
1-Methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- is a compound known for its unique structural properties and potential applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a carboxamide group along with methoxy and tetramethyl substitutions. This compound is of interest due to its stability and reactivity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The process requires careful monitoring to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroxide radicals, reduced pyrroline derivatives, and substituted pyrrolidinecarboxamides .
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of stable nitroxide radicals, which can scavenge free radicals and protect cells from oxidative damage . The compound’s antiarrhythmic effects are believed to result from its interaction with ion channels in cardiac cells, stabilizing their electrical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl-.
2,2,6,6-Tetramethylpiperidine: Another nitrogen-containing heterocycle with similar structural features.
4-Hydroxy-TEMPO: A nitroxide radical with antioxidant properties.
Uniqueness
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- stands out due to its combination of stability, reactivity, and potential biological activities. Its unique structural features, such as the methoxy and tetramethyl substitutions, contribute to its distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)6-7(8(11)13)10(3,4)12(9)14-5/h7H,6H2,1-5H3,(H2,11,13) |
InChI-Schlüssel |
HWIKSUPWBSXAFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(N1OC)(C)C)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















